N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C12H10N4O3S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10N4O3S/c17-11(8-20-12-13-5-2-6-14-12)15-9-3-1-4-10(7-9)16(18)19/h1-7H,8H2,(H,15,17) |
InChI Key |
MUOWYCIYGXGTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Pyrimidine-2-Thiol and 3-Nitrophenylacetamide
The most widely documented method involves a nucleophilic substitution reaction between pyrimidine-2-thiol and N-(3-nitrophenyl)chloroacetamide. This approach, adapted from analogous syntheses of 4,6-diaminopyrimidine derivatives, proceeds via a two-step mechanism:
-
Generation of the Thiolate Intermediate : Pyrimidine-2-thiol is deprotonated using potassium hydroxide (KOH) in ethanol, forming a reactive thiolate ion.
-
Alkylation with Chloroacetamide : The thiolate ion attacks the electrophilic carbon of N-(3-nitrophenyl)chloroacetamide, displacing chloride and forming the thioether linkage.
Reaction Conditions :
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (~78°C)
-
Duration: 4–6 hours
Key Optimization Parameters :
-
Base Selection : KOH outperforms weaker bases (e.g., NaHCO₃) in achieving complete deprotonation of the thiol.
-
Stoichiometry : A 1:1 molar ratio of pyrimidine-2-thiol to chloroacetamide minimizes side products.
-
Purification : Recrystallization from ethyl acetate or ethanol yields crystals suitable for X-ray diffraction analysis.
Table 1: Representative Synthesis Data
Alternative Pathway via Thioacetamide Coupling
A patent-derived method employs thioacetamide as a sulfur source, reacting it with 3-nitroaniline and a pyrimidine derivative under coupling conditions. This one-pot synthesis avoids isolated intermediates but requires stringent temperature control:
-
Formation of the Thioamide : Thioacetamide reacts with 3-nitroaniline in the presence of a coupling agent (e.g., EDC/HOBt).
-
Cyclization with Pyrimidine : The resulting thioamide undergoes cyclization with a pyrimidine precursor, forming the target compound.
Advantages :
-
Reduced purification steps.
-
Compatibility with diverse pyrimidine substrates.
Challenges :
-
Lower yields (70–75%) compared to the nucleophilic substitution route.
-
Sensitivity to moisture, necessitating anhydrous conditions.
Structural and Analytical Characterization
X-ray Crystallography
Single-crystal X-ray studies of analogous compounds (e.g., N-(3-nitrophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal a folded conformation stabilized by intramolecular N–H···N hydrogen bonds. The pyrimidine and benzene rings form dihedral angles of 56.18°–67.84°, influencing packing motifs.
Table 2: Crystallographic Data for Analogous Structures
Spectroscopic Analysis
-
NMR : ¹H NMR spectra exhibit distinct signals for the nitrophenyl (δ 8.2–8.5 ppm) and pyrimidine (δ 7.9–8.1 ppm) protons. The thioacetamide methylene group resonates at δ 4.1–4.3 ppm.
-
HRMS : Molecular ion peaks at m/z 335.08 (calculated for C₁₂H₁₁N₃O₃S).
Challenges in Synthesis and Mitigation Strategies
Byproduct Formation
Issue : Competing alkylation at the pyrimidine nitrogen generates regioisomeric byproducts.
Solution : Use of bulky bases (e.g., KOtBu) suppresses N-alkylation, favoring S-alkylation.
Solubility Limitations
Issue : Low solubility of intermediates in ethanol prolongs reaction times.
Solution : Switching to DMF or THF increases solubility but requires post-reaction solvent exchange.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine ring linked to a nitrophenyl acetamide moiety through a sulfur atom. The synthesis typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with 3-nitrophenylacetamide under reflux conditions, yielding a crystalline product with notable purity. The synthetic pathway is crucial as it influences the compound's biological activity and efficacy.
Antiviral Properties
Research indicates that derivatives of pyrimidine compounds exhibit antiviral activities. For instance, studies on similar structures have shown effectiveness against viruses such as Dengue and HIV. N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide may share similar mechanisms of action, potentially acting as an inhibitor of viral proteases or polymerases, which are critical for viral replication .
Anti-inflammatory Effects
Pyrimidine derivatives have been explored for their anti-inflammatory properties. Compounds structurally related to this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response. In vitro studies have shown that certain derivatives possess ED50 values comparable to established anti-inflammatory drugs like indomethacin .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various assays. It has been noted that similar compounds can inhibit cell proliferation in cancer cell lines while sparing normal cells. Preliminary data suggest that this compound may induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer therapeutic .
Synthesis and Evaluation of Pyrimidine Derivatives
A study focused on synthesizing a series of pyrimidine derivatives, including this compound, evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications to the pyrimidine structure significantly influenced their pharmacological profiles .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of pyrimidine derivatives have revealed that specific substituents on the phenyl ring enhance biological activity. For example, electron-withdrawing groups such as nitro groups have been associated with increased potency against certain targets, including viral enzymes and inflammatory mediators .
Data Tables
| Biological Activity | IC50/ED50 Values | Comparison Compound | Notes |
|---|---|---|---|
| Anti-inflammatory | 8.23 μM | Indomethacin (9.17 μM) | Stronger COX-2 inhibition |
| Antiviral | Varies | Various | Potential inhibitor of viral replication |
| Anticancer | Varies | Doxorubicin | Selective cytotoxicity towards cancer cells |
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidinylsulfanyl group could play a role in binding to metal ions or other cofactors, while the nitrophenyl group could participate in redox reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Key Compounds:
N-(2-Chlorophenyl)-2-(4,6-diaminopyrimidin-2-ylsulfanyl)acetamide (ARARUI) Substituent: 2-Chlorophenyl (electron-withdrawing Cl at ortho position). Dihedral Angle: 67.11° between pyrimidine and benzene rings. Impact: The ortho-chloro group introduces steric hindrance, increasing ring inclination compared to the 3-nitro analogue (56.19°).
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (GOKWIO) Substituent: 2-Methylphenyl (electron-donating CH₃ at ortho position). Dihedral Angle: 54.73°. Impact: The methyl group enhances lipophilicity but reduces ring inclination compared to nitro/chloro analogues. This may improve membrane permeability in drug design .
N-(4-Nitrophenyl)-2-(thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetamide Substituent: 4-Nitrophenyl (para-nitro group). Impact: The para-nitro group creates a stronger dipole than the meta-nitro analogue, altering solubility and binding affinity in enzymes or receptors .
Table 1: Substituent Effects on Molecular Geometry and Properties
| Compound | Substituent (Position) | Dihedral Angle (°) | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| ARAROC (3-nitro) | NO₂ (meta) | 56.19 | Pyrimidine-S, NO₂ | 333.32* |
| ARARUI (2-chloro) | Cl (ortho) | 67.11 | Pyrimidine-S, Cl | 337.78* |
| GOKWIO (2-methyl) | CH₃ (ortho) | 54.73 | Pyrimidine-S, CH₃ | 303.35* |
| 4-Nitro analogue | NO₂ (para) | N/A | Thienopyrimidine-S, NO₂ | 378.42† |
Variations in the Pyrimidine Core
4,6-Dimethylpyrimidin-2-ylsulfanyl Derivatives Example: N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide.
Thieno[2,3-d]pyrimidin-2-ylsulfanyl Analogues Example: 2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide. Impact: The fused thiophene ring introduces extended conjugation, red-shifting UV absorption and altering redox properties .
Biological Activity
N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₂N₄O₃S₂
- Molecular Weight : 372.42 g/mol
This compound contains a nitrophenyl group, a pyrimidine moiety, and a sulfanyl acetamide structure, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group is known to enhance the compound's reactivity and interaction with cellular components, potentially leading to:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antibacterial properties. The presence of the pyrimidine and sulfanyl groups may contribute to this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. The interaction with specific kinases involved in cell proliferation and survival pathways could be a mechanism through which this compound exerts its effects .
Antibacterial Activity
Recent studies have reported that this compound exhibits promising antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing effectiveness comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 31.25 | E. coli, S. aureus |
| Cefadroxil | 50 | E. coli, S. aureus |
This table illustrates the comparative antibacterial potency of the compound against common bacterial pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, such as A-431 and Jurkat cells. The IC₅₀ values for these assays indicate significant cytotoxicity.
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| A-431 | 10 | Doxorubicin (5) |
| Jurkat | 15 | Doxorubicin (7) |
These findings suggest that the compound may be a candidate for further development in cancer therapeutics.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an alternative antibiotic .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that treatment with the compound resulted in apoptosis and cell cycle arrest at G1 phase, indicating its mechanism of action in inhibiting tumor growth .
Q & A
Q. Methodological Insight :
- Use SHELXL for refinement (R factor <0.05) and PLATON for symmetry analysis .
- Synchrotron radiation improves resolution for twinned crystals .
How can contradictions in structure-activity relationship (SAR) data be resolved?
Advanced Research Question
Discrepancies often arise from substituent electronic effects or assay conditions:
- Electron-withdrawing groups : The 3-nitro group enhances electrophilicity but may reduce solubility. Compare IC₅₀ values under varied pH (e.g., 6.5 vs. 7.4) .
- Statistical modeling : Multivariate analysis (e.g., PCA) to isolate variables like logP or Hammett σ constants .
- Crystallographic validation : Overlay active/inactive analogs to identify critical binding motifs (e.g., sulfanyl-acetamide torsion <120°) .
What strategies optimize reaction conditions for derivative synthesis?
Advanced Research Question
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve thioether yields but require post-reaction dialysis .
- Catalyst selection : Pd/C for nitro-group reductions (H₂, 50 psi) or enzyme-mediated acylations for chiral derivatives .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for amidation steps (120°C, 300W) .
How are computational methods applied to predict biological interactions?
Advanced Research Question
- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains (docking scores <−7.0 kcal/mol) .
- MD simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .
- ADMET prediction : SwissADME for bioavailability radar (TPSA >80 Ų correlates with low BBB penetration) .
How is polymorphism addressed in crystallographic studies?
Advanced Research Question
- Screening protocols : Use 96-well plates with varied solvent mixtures (e.g., DMF/EtOAc) to isolate polymorphs .
- Temperature gradients : Cooling rates (0.5°C/min) to favor monoclinic (P2₁/c) over triclinic forms .
- Synchrotron powder diffraction : Resolve unit cell discrepancies (e.g., a = 18.220 Å, β = 108.76°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
